4,5-Dichlorothiophene-3-carbaldehyde
Overview
Description
4,5-Dichlorothiophene-3-carbaldehyde is an organic compound with the molecular formula C₅H₂Cl₂OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions and an aldehyde group at the 3 position of the thiophene ring. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichlorothiophene-3-carbaldehyde typically involves the chlorination of thiophene derivatives followed by formylation. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 2,3,4,5-tetrachlorothiophene.
Selective Dechlorination: The tetrachlorothiophene is then selectively dechlorinated to yield 4,5-dichlorothiophene.
Formylation: The 4,5-dichlorothiophene undergoes a Vilsmeier-Haack reaction, where it is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 3 position, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors for chlorination and formylation steps to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichlorothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace chlorine atoms with methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4,5-Dichlorothiophene-3-carboxylic acid.
Reduction: 4,5-Dichlorothiophene-3-methanol.
Substitution: 4,5-Dimethoxythiophene-3-carbaldehyde.
Scientific Research Applications
4,5-Dichlorothiophene-3-carbaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: In the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4,5-Dichlorothiophene-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Chlorothiophene-3-carbaldehyde: Lacks the second chlorine atom at the 5 position.
5-Chlorothiophene-3-carbaldehyde: Lacks the chlorine atom at the 4 position.
Thiophene-3-carbaldehyde: Lacks both chlorine atoms.
Uniqueness
4,5-Dichlorothiophene-3-carbaldehyde is unique due to the presence of two chlorine atoms, which can influence its reactivity and the types of reactions it undergoes. The dual chlorination can also affect its physical properties, such as boiling point and solubility, making it distinct from other thiophene derivatives.
Properties
IUPAC Name |
4,5-dichlorothiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-3(1-8)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXSCOQHYKKFMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355983 | |
Record name | 4,5-dichlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61200-59-7 | |
Record name | 4,5-Dichloro-3-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61200-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-dichlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichlorothiophene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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